molecular formula C15H25NO B4618737 N,N-diethyl-4-(2-methylphenoxy)-1-butanamine

N,N-diethyl-4-(2-methylphenoxy)-1-butanamine

Cat. No.: B4618737
M. Wt: 235.36 g/mol
InChI Key: AGJXQYDTNBTMNS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-methylphenoxy)-1-butanamine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.193614421 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methodologies

One significant application area is the development of analytical methods for detecting and quantifying similar compounds in biological samples. For instance, Kintz (1997) presented a gas chromatography-mass spectrometry (GC-MS) based procedure for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat, demonstrating the potential for forensic and clinical toxicology applications Kintz, 1997.

Pharmacological Effects

Research has also delved into the pharmacological effects of similar compounds. Nichols et al. (1986) explored derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting a novel therapeutic class due to their psychoactive effects which could hint at potential pharmacological applications of related compounds Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986.

Substance Abuse and Toxicology

A portion of the research focuses on substance abuse and toxicology, where compounds like MBDB are analyzed for their impact on health and their detection in biological specimens, as discussed by Kronstrand (1996) who identified MBDB in urine samples from drug users, emphasizing the need for effective analytical techniques in substance abuse monitoring Kronstrand, 1996.

Chemical Synthesis

On the chemical synthesis front, Morimoto et al. (2000) discussed the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones using chiral P,N ligands, showcasing a method that could potentially be applied to the synthesis of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine and related compounds Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000.

Properties

IUPAC Name

N,N-diethyl-4-(2-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-16(5-2)12-8-9-13-17-15-11-7-6-10-14(15)3/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJXQYDTNBTMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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